Methyl 4-isocyanatocyclohexane-1-carboxylate

Descripción general

Descripción

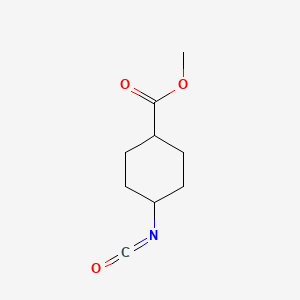

Methyl 4-isocyanatocyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an isocyanate and a carboxylate group.

Métodos De Preparación

The synthesis of Methyl 4-isocyanatocyclohexane-1-carboxylate typically involves the reaction of cyclohexanecarboxylic acid with phosgene to form the corresponding acid chloride. This intermediate is then reacted with methyl alcohol to produce the methyl ester. Finally, the ester is treated with an isocyanate source to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Methyl 4-isocyanatocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 4-isocyanatocyclohexane-1-carboxylate features a cyclohexane ring substituted with an isocyanate group and a carboxylate ester. Its molecular formula is C₉H₁₃N₃O₃, with a molecular weight of approximately 183.21 g/mol. The compound's structure contributes to its reactivity, making it suitable for various chemical transformations.

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its isocyanate functionality allows it to participate in reactions that form urea derivatives and other nitrogen-containing compounds, which are crucial in drug development.

Case Study:

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The compound was reacted with various amines to yield substituted ureas, which exhibited significant biological activity against inflammation markers.

Polymer Chemistry

The compound is utilized in the production of polymers, particularly in the formulation of polyurethane materials. Its isocyanate group facilitates cross-linking reactions with polyols, leading to the formation of durable and flexible polymer networks.

Data Table: Polymer Applications of this compound

| Application Area | Description | Examples |

|---|---|---|

| Coatings | Used as a cross-linker in coatings | Automotive paints |

| Adhesives | Forms strong bonds in adhesive formulations | Construction adhesives |

| Sealants | Enhances water resistance in sealant products | Waterproofing sealants |

Material Science

In material science, this compound is explored for its potential in creating advanced materials with specific mechanical properties. Its ability to react with various substrates allows for the development of composite materials.

Case Study:

Research conducted on composite materials incorporating this compound showed improved tensile strength and thermal stability compared to traditional composites. The incorporation of the isocyanate group enabled better adhesion between different phases of the material.

Safety and Handling Considerations

Due to its reactivity and potential hazards, this compound must be handled with care. It poses risks such as skin irritation and respiratory sensitization upon exposure. Proper safety protocols should be followed during its use, including wearing protective equipment and ensuring adequate ventilation.

Mecanismo De Acción

The mechanism of action of Methyl 4-isocyanatocyclohexane-1-carboxylate involves its reactivity with nucleophiles, such as amines and alcohols. The isocyanate group readily reacts with these nucleophiles to form urea or carbamate derivatives. These reactions are crucial in various biochemical and industrial processes .

Comparación Con Compuestos Similares

Methyl 4-isocyanatocyclohexane-1-carboxylate can be compared with similar compounds such as:

Methyl isocyanatocyclohexane-1-carboxylate: Similar in structure but with different substituents on the cyclohexane ring.

Cyclohexyl isocyanate: Lacks the carboxylate group, leading to different reactivity and applications.

Methyl 4-isocyanatobenzoate: Contains a benzene ring instead of a cyclohexane ring, affecting its chemical properties and uses.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Methyl 4-isocyanatocyclohexane-1-carboxylate (MICC) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of MICC, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its isocyanate functional group, which is known for its reactivity with nucleophiles. The presence of the cyclohexane ring contributes to its structural rigidity, influencing its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of MICC can be attributed to several mechanisms:

- Cytotoxicity : MICC has demonstrated varying levels of cytotoxicity in different cell lines. Studies indicate that compounds with isocyanate groups can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

- Antimicrobial Activity : Preliminary studies suggest that MICC exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

- Enzyme Inhibition : Isocyanates are known to inhibit various enzymes, including those involved in detoxification processes. This inhibition can lead to increased susceptibility of cells to oxidative stress.

Case Studies and Research Findings

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of MICC on human fibroblast cells (BJ) and keratinocytes (HaCaT). The results indicated mild cytotoxicity at higher concentrations, suggesting a need for careful dose optimization in potential therapeutic applications.Cell Line Concentration (µM) Viability (%) BJ 10 85 BJ 50 65 HaCaT 10 90 HaCaT 50 60 -

Antimicrobial Activity :

In vitro studies have shown that MICC possesses antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains:Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Bacillus subtilis 15 Escherichia coli >100 -

Mechanism Elucidation :

Research into the mechanism of action revealed that MICC may activate stress response pathways in cells, leading to apoptosis in cancer cell lines. This was evidenced by increased expression of pro-apoptotic markers when treated with MICC.

Propiedades

IUPAC Name |

methyl 4-isocyanatocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJRMTCRJZVWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.